molecular formula C20H16ClN3OS B15007749 1-(2-chloro-10H-phenothiazin-10-yl)-2-[(pyridin-3-ylmethyl)amino]ethanone

1-(2-chloro-10H-phenothiazin-10-yl)-2-[(pyridin-3-ylmethyl)amino]ethanone

Cat. No.: B15007749
M. Wt: 381.9 g/mol
InChI Key: LZILFWOKIICEDH-UHFFFAOYSA-N
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Description

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHAN-1-ONE is a synthetic organic compound that belongs to the class of phenothiazine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties.

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-(pyridin-3-ylmethylamino)ethanone

InChI

InChI=1S/C20H16ClN3OS/c21-15-7-8-19-17(10-15)24(16-5-1-2-6-18(16)26-19)20(25)13-23-12-14-4-3-9-22-11-14/h1-11,23H,12-13H2

InChI Key

LZILFWOKIICEDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CNCC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHAN-1-ONE typically involves the following steps:

    Formation of the phenothiazine core: This can be achieved through the cyclization of 2-chlorobenzene-1-thiol with aniline derivatives under oxidative conditions.

    Substitution reaction: The phenothiazine core is then chlorinated at the 2-position using reagents like thionyl chloride or phosphorus pentachloride.

    Amination: The chlorinated phenothiazine is reacted with 3-pyridinemethanamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of dihydrophenothiazine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Phenothiazine sulfoxides or sulfones.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving phenothiazine derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHAN-1-ONE would depend on its specific biological target. Generally, phenothiazine derivatives exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.

    Thioridazine: A phenothiazine derivative with antipsychotic properties.

Uniqueness

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHAN-1-ONE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.

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